Tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate
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Overview
Description
Tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-(bromomethyl)-4-methyl-1,3-oxazole-5-carboxylate with an amine source, such as methylamine, in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-oxazole-2-carboxylate
- Tert-butyl 5-(chloromethyl)-4-methyl-1,3-oxazole-2-carboxylate
- Tert-butyl 5-(methylamino)-4-methyl-1,3-oxazole-2-carboxylate
Uniqueness
Tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate is unique due to the presence of the aminomethyl group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-7(5-11)14-8(12-6)9(13)15-10(2,3)4/h5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEBHDJBWDPYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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